![molecular formula C7H5BrN2S B1289285 4-Bromobenzo[d]thiazol-5-amine CAS No. 769-19-7](/img/structure/B1289285.png)

4-Bromobenzo[d]thiazol-5-amine

Vue d'ensemble

Description

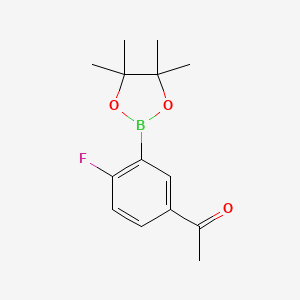

4-Bromobenzo[d]thiazol-5-amine is a compound that has garnered interest in the field of drug discovery and organic synthesis due to its potential as a building block for various chemical reactions and its role in forming non-covalent interactions with other molecules, such as carboxylic acid derivatives. The presence of the bromine atom on the benzothiazole ring makes it a versatile candidate for further chemical modifications .

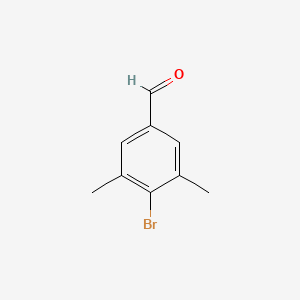

Synthesis Analysis

The synthesis of this compound and related compounds involves the use of synthons that can introduce functional groups into the thiazole ring. For instance, 1,3-dibromo-1,1-difluoro-2-propanone has been used as a synthon to prepare thiazoles by reacting with aromatic amines and sodium thiocyanate, which could potentially be applied to the synthesis of this compound . Additionally, the synthesis of related 5-bromo-2,4-dichloro-6-methylpyrimidine followed by treatment with ethanolic ammonia and secondary amines has been reported to yield thiazolo[4,5-d]pyrimidine derivatives .

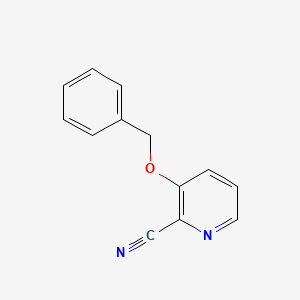

Molecular Structure Analysis

The molecular structure of this compound can be characterized by X-ray diffraction analysis, which provides insights into the arrangement of atoms within the crystal lattice and the geometry of the molecule. The crystal structures of related compounds, such as 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine, have been determined, revealing hydrogen bonding motifs and planarity in the heterodimers formed with carboxylic acids .

Chemical Reactions Analysis

This compound can participate in various chemical reactions due to the presence of the bromine atom, which is a good leaving group in nucleophilic substitution reactions. For example, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with nucleophiles to give substituted derivatives, which suggests that this compound could undergo similar reactions . Furthermore, 2-amino-5-bromo-1,3,4-thiadiazoles have been found to behave as ambident nucleophiles, indicating the potential reactivity of the amino group in this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from studies on similar brominated heterocycles. These compounds typically exhibit strong intermolecular interactions such as hydrogen bonding, which can influence their melting points and solubility. The presence of the bromine atom also affects the electron distribution within the molecule, which can be relevant for its reactivity and interactions with other molecules .

Applications De Recherche Scientifique

Activité antioxydante

Les dérivés du thiazole, y compris la 4-Bromobenzo[d]thiazol-5-amine, ont été trouvés pour présenter des propriétés antioxydantes . Ces composés peuvent neutraliser les radicaux libres nocifs dans le corps, réduisant potentiellement le stress oxydatif et prévenant divers problèmes de santé.

Activités analgésiques et anti-inflammatoires

Certains dérivés du thiazole ont montré des activités analgésiques et anti-inflammatoires significatives . Cela suggère que la this compound pourrait potentiellement être utilisée dans le développement de nouveaux médicaments contre la douleur et anti-inflammatoires .

Activités antimicrobiennes et antifongiques

Les dérivés du thiazole ont démontré des propriétés antimicrobiennes et antifongiques . Cela indique que la this compound pourrait être utilisée dans la création de nouveaux agents antimicrobiens et antifongiques.

Activité antivirale

Les composés thiazoliques ont été trouvés pour présenter une activité antivirale . Cela suggère que la this compound pourrait potentiellement être utilisée dans le développement de nouveaux médicaments antiviraux.

Activités antitumorales et cytotoxiques

Certains dérivés du thiazole ont montré des activités antitumorales et cytotoxiques . Cela indique que la this compound pourrait potentiellement être utilisée dans le traitement du cancer. En fait, une série d'arylidènehydrazides d'acide [6- (4-bromophényl)imidazo [2,1-b]thiazol-3-yl]acétique ont été synthétisées et ont rapporté leur activité cytotoxique sur trois lignées cellulaires tumorales humaines .

Inhibiteurs de la détection de quorum

Les dérivés du thiazole ont été trouvés pour inhiber la détection de quorum , un système de stimulus et de réponse corrélé à la densité de population chez les bactéries. Cela suggère que la this compound pourrait potentiellement être utilisée dans le développement de nouveaux médicaments qui perturbent la communication bactérienne, inhibant ainsi leur capacité à former des biofilms et à devenir résistants aux antibiotiques.

Activité anthelminthique

Les dérivés du thiazole ont montré une activité anthelminthique , ce qui signifie qu'ils peuvent expulser ou détruire les vers parasites (helminthes) dans le corps. Cela suggère que la this compound pourrait potentiellement être utilisée dans le développement de nouveaux médicaments anthelminthiques.

Activité neuroprotectrice

Les dérivés du thiazole ont été trouvés pour présenter des propriétés neuroprotectrices . Cela indique que la this compound pourrait potentiellement être utilisée dans le traitement des maladies neurodégénératives telles que la maladie d'Alzheimer et la maladie de Parkinson.

Mécanisme D'action

Target of Action

4-Bromobenzo[d]thiazol-5-amine, a derivative of the thiazole group, has been found to have diverse biological activities . Thiazoles are known to interact with a variety of targets, including antimicrobial, antifungal, antiviral, and antitumor targets

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For example, some thiazole derivatives have been found to inhibit the aggregation factor of human platelets , suggesting that they may interact with their targets to inhibit specific cellular processes.

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biochemical pathways. For example, they have been found to play a role in the synthesis of neurotransmitters, such as acetylcholine . This suggests that this compound may also affect similar biochemical pathways.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that this compound may have similar solubility properties, which could affect its bioavailability.

Result of Action

Thiazole derivatives have been found to have a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . This suggests that this compound may have similar effects.

Safety and Hazards

The safety information for “4-Bromobenzo[d]thiazol-5-amine” includes hazard statements H317 and H319, indicating that it may cause an allergic skin reaction and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

4-bromo-1,3-benzothiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S/c8-6-4(9)1-2-5-7(6)10-3-11-5/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUUMRBJJQXVRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1N)Br)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625792 | |

| Record name | 4-Bromo-1,3-benzothiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

769-19-7 | |

| Record name | 4-Bromo-1,3-benzothiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 769-19-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

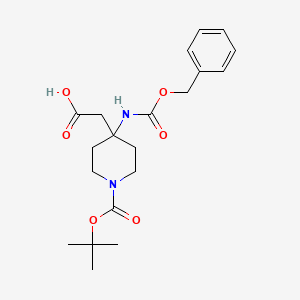

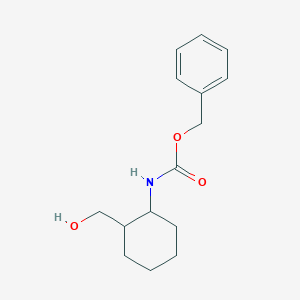

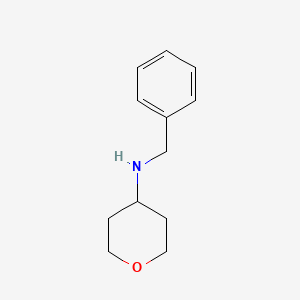

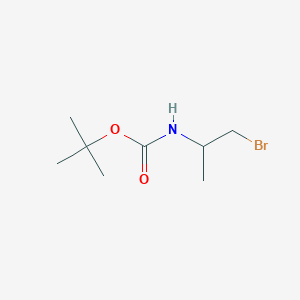

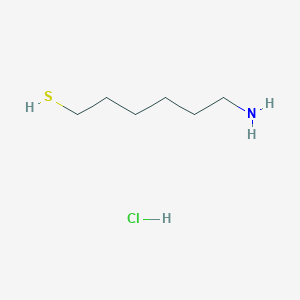

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.